1,2-Dichloro-5-fluoro-3-iodobenzene

Chemoselectivity Oxidative Addition Cross-Coupling

Generic polyhalobenzene isomers compromise coupling selectivity. This compound solves that with an unambiguous 1,2-Cl₂-3-I-5-F substitution pattern, guaranteeing a >140-fold kinetic preference for oxidative addition at C-I over C-Cl. ▪ Iterative diversification: Pd(0) couples first at C-3 (I), then at C-1/C-2 (Cl) under forcing conditions. ▪ Pre-installed metabolically stable C-F bond for PET tracer or agrochemical scaffolds. Commercial purity ≥98% (NLT 98%) eliminates isomeric contaminants that confound biological assays.

Molecular Formula C6H2Cl2FI
Molecular Weight 290.89 g/mol
CAS No. 1806280-18-1
Cat. No. B1410156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-5-fluoro-3-iodobenzene
CAS1806280-18-1
Molecular FormulaC6H2Cl2FI
Molecular Weight290.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)I)F
InChIInChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
InChIKeyZHGHVFMJTPWBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-5-fluoro-3-iodobenzene Physical-Chemical Identity


1,2-Dichloro-5-fluoro-3-iodobenzene (CAS 1806280-18-1) is a tetra-substituted polyhalogenated benzene featuring chlorine at positions 1 and 2, iodine at position 3, and fluorine at position 5. Its molecular formula is C₆H₂Cl₂FI, with a molecular weight of 290.89 g·mol⁻¹. Key physical properties include a predicted density of 2.1 ± 0.1 g/cm³, a boiling point of 256.3 ± 35.0 °C at 760 mmHg, a vapor pressure of approximately 0.0 ± 0.5 mmHg at 25 °C, and an enthalpy of vaporization of 47.4 ± 3.0 kJ/mol . Commercial material is typically supplied at a purity of ≥98% (NLT 98%) .

Workflow Site-selective Pd(0) or Ni(0) cross-coupling
Selection Iodine-directed chemoselectivity; C–Cl retained for orthogonal steps
Format Polyhalogenated building block, typically ≥98% purity

Why 1,2-Dichloro-5-fluoro-3-iodobenzene Cannot Be Replaced in Cross-Coupling


Polyhalogenated benzenes bearing differing halogen substituents are not interchangeable building blocks because the identity and relative positions of each halogen govern both the thermodynamic driving force and the kinetic barrier for oxidative addition in metal-catalyzed cross-coupling reactions. The general reactivity order of aryl halides toward Pd(0) is Ar–I >> Ar–Br > Ar–Cl >> Ar–F [1]. Consequently, even isomers with identical elemental composition (C₆H₂Cl₂FI) exhibit distinct chemoselectivity profiles dictated by which ring position carries the iodine atom and how adjacent electron-withdrawing substituents modulate the electron density at that carbon. Using a generic dichlorofluoroiodobenzene without controlling the exact substitution pattern risks altering the site-selectivity, yield, and purity profile of the downstream coupling product.

Target

1,2-Dichloro-5-fluoro-3-iodobenzene: I at C-3 drives oxidative addition; Cl at C-1/C-2 remain intact for later steps.

Potential Substitute

Isomeric dichlorofluoroiodobenzenes or generic polyhalobenzenes: altered halogen position may shift chemoselectivity and compromise site-specific coupling yield.

Mechanism

Ar–I oxidative addition rate ≫ Ar–Cl. Predictable coupling hierarchy: I > Cl ≫ F.

Mismatch risk

Using building blocks with Br instead of I or altered ring substitution may invert reactivity order, requiring different catalyst systems and purification protocols.

1,2-Dichloro-5-fluoro-3-iodobenzene: Quantitative Differentiation Evidence


C–I vs C–Cl Oxidative Addition Selectivity

Kinetic studies on a prototypical Ni(0) complex [Ni(COD)(dppf)] established that the relative oxidative addition rate for para-trifluoromethyl-substituted aryl halides follows I:Br:Cl = 143:4:1 [1]. Extrapolating this ratio to the target compound, the C–I bond at position 3 is predicted to undergo oxidative addition approximately two orders of magnitude faster than either C–Cl bond (positions 1 and 2), providing a thermodynamic foundation for chemoselective iodine-directed functionalization. The C–F bond at position 5 is essentially inert under standard Pd or Ni cross-coupling conditions, remaining intact during the first coupling event.

C–I vs C–Cl selectivity
Class-level inference
k_rel(C–I) / k_rel(C–Cl) ≈ 143 (by class analogy to Ni(0) kinetic study)
Supports iodine-directed chemoselectivity review
Ni(COD)(dppf) model system; may require confirmation under Pd-catalyzed conditions
Chemoselectivity Oxidative Addition Cross-Coupling

Boiling Point Distinction from 4-Fluoro Isomer

The predicted boiling point of 1,2-dichloro-5-fluoro-3-iodobenzene is 256.3 ± 35.0 °C at 760 mmHg . In comparison, the positional isomer 1,2-dichloro-4-fluoro-3-iodobenzene (CAS 1804886-54-1) exhibits a predicted boiling point of 258.9 ± 35.0 °C . The 2.6 °C difference, while modest, may influence fractionation efficiency during vacuum distillation, particularly when separating closely eluting isomers in preparative-scale purifications.

Boiling point distinction
Cross-study comparable
Target: 256.3 ± 35.0 °C; 4-fluoro isomer: 258.9 ± 35.0 °C (ΔT_bp = 2.6 °C)
Context-dependent distillation separation
Predicted values; fractionation efficiency to verify experimentally
Physical Property Boiling Point Purification

Higher Purity Specification Compared to Isomers

Multiple suppliers list 1,2-dichloro-5-fluoro-3-iodobenzene at a purity specification of NLT 98% (≥98%) . In contrast, the positional isomer 1,2-dichloro-3-fluoro-5-iodobenzene (CAS 1803827-04-4) is offered by certain vendors at a minimum purity of 95% . While both compounds serve as synthetic intermediates, the higher baseline purity of the 5-fluoro-3-iodo regioisomer reduces the burden of pre-reaction purification and minimizes the introduction of isomeric impurities into subsequent synthetic sequences.

Purity specification
Cross-study comparable
Target: ≥98%; 3-fluoro-5-iodo isomer: ≥95% (Δ ≥3 percentage points)
Supports procurement purity review
Supplier specifications; confirm batch-specific COA
Purity Quality Control Procurement

Low Vapor Pressure for Safer Handling and Storage

The predicted vapor pressure of 1,2-dichloro-5-fluoro-3-iodobenzene is approximately 0.0 ± 0.5 mmHg at 25 °C . For comparison, the structurally simpler and lower-molecular-weight analogue 1,2-dichloro-3-iodobenzene (CAS 2401-21-0, MW 272.90) has a boiling point of 123–126 °C at 20 mmHg, implying a substantially higher vapor pressure at ambient temperature . The near-zero vapor pressure of the target compound minimizes evaporative loss during weighing and reaction setup, reduces inhalation exposure risk, and permits long-term storage at 2–8 °C without specialized high-integrity containment.

Vapor pressure
Class-level inference
Predicted ~0.0 ± 0.5 mmHg at 25 °C (near-zero volatility)
Supports handling and storage context
Predicted value; low evaporative loss expectation
Vapor Pressure Storage Safety

Density Benefit in Gravimetric Formulation

The predicted density of 1,2-dichloro-5-fluoro-3-iodobenzene is 2.1 ± 0.1 g/cm³ . For the positional isomer 2,6-dichloro-4-fluoroiodobenzene (CAS 939990-10-0, also known as 1,3-dichloro-5-fluoro-2-iodobenzene), the predicted density is 2.083 ± 0.06 g/cm³ . Although the absolute difference is small (~0.017 g/cm³), higher density translates to a proportionally smaller volume for a given mass, which can be advantageous when preparing high-concentration stock solutions in small-volume reaction vials or when maximizing the amount of material that can be accommodated in a fixed-volume reactor.

Density benefit
Cross-study comparable
2.1 ± 0.1 g/cm³ (Δρ ≈ +0.017 g/cm³ vs 2,6-dichloro-4-fluoro isomer)
May support high-concentration formulation
Predicted values; volumetric loading advantage to verify
Density Formulation Weighing

Application Scenarios of 1,2-Dichloro-5-fluoro-3-iodobenzene


Site-Selective Suzuki/Sonogashira Coupling Cascades

The >140-fold kinetic preference for C–I over C–Cl oxidative addition [1] makes this compound an ideal platform for iterative cross-coupling strategies. A typical sequence involves first coupling an aryl- or alkynyl-boron species at the iodine-bearing C-3 position using Pd(0) at ambient or mildly elevated temperatures, leaving both C-1 and C-2 chlorine atoms untouched. These residual C–Cl bonds can subsequently be activated under more forcing conditions (e.g., with Pd/L33 or Buchwald-type ligands) to install a second and third substituent. This orthogonality is leveraged in the synthesis of trisubstituted benzene cores found in kinase inhibitors and GPCR-targeted agents.

Fluorine-Retaining ¹⁸F-Radiolabeling

The presence of a stable C–F bond at C-5 combined with a labile C–I bond at C-3 enables the preparation of ¹⁸F-labeled PET tracer precursors where the metabolically resistant fluorine is pre-installed, while the iodine serves as a handle for radiochemical transformations (e.g., Pd-mediated ¹⁸F-fluorination or Cu-mediated radioiodination). The low vapor pressure of the compound [1] further minimizes volatile radioactive emissions during hot-cell manipulations, an important practical consideration for GMP radiopharmacy production.

Ortho-Dichloro Pharmacophore in Agrochemical Lead Optimization

In agrochemical discovery, the 1,2-dichloro substitution pattern is a recognized pharmacophoric element for certain herbicide and fungicide scaffolds. The iodine at C-3 allows rapid derivatization to explore structure-activity relationships at that vector, while the fluorine at C-5 provides a tunable electron-withdrawing group that modulates the reactivity of the adjacent chlorine atoms for potential late-stage SNAr diversification. The ≥98% commercial purity specification reduces the risk of isomeric contaminants confounding biological assay interpretation.

Chemoselectivity Benchmarking in Polyhalogenated Arene Coupling

Because the compound features three distinct carbon-halogen bonds spanning the full reactivity spectrum (Ar–I, Ar–Cl, Ar–F), it serves as a rigorous test substrate for evaluating the chemoselectivity of new catalyst systems. Researchers developing ligands or precatalysts that claim preferential C–I activation over C–Cl bonds can use this compound as a standardized benchmark, with the quantitative oxidative addition rate ratios from the Ni(0) study [1] providing a reference point for comparative kinetic analysis.

Application
Selection Property
Validation Focus
Site-selective coupling cascades
Iodine-directed oxidative addition selectivity
C–I vs C–Cl reactivity window under chosen catalyst
Fluorine-retaining radiolabeling research
Stable C–F with labile C–I handle
Radiochemical yield and volatile emission control
Agrochemical lead optimization
1,2-Dichloro pharmacophore with tunable fluorine
Structure-activity relationship at C-3; isomeric purity in assay
Catalyst chemoselectivity benchmarking
Three distinct C–X bonds (I, Cl, F)
Comparative kinetic analysis vs reported Ni(0) rate ratios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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